(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine
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Overview
Description
“(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine” is a chemical compound with the CAS Number: 1188232-80-5 . It has a molecular weight of 226.12 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H12BrN/c11-9-3-4-10-7 (5-9)1-2-8 (10)6-12/h3-5,8H,1-2,6,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 226.12 .Scientific Research Applications
Synthesis and Characterization
Selective Bromination and Synthetic Applications : Research has demonstrated the selective bromination of related compounds and their utility in synthesis. For example, Jasouri et al. (2010) investigated the synthesis of 4-chloro-1-indanone derivatives, highlighting the potential of brominated intermediates in organic synthesis, which could be relevant for the synthesis of (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine (Jasouri, Khalafy, Badali, & Piltan, 2010).
Antimicrobial and Anticancer Studies : Some compounds structurally related to "this compound" have been synthesized and evaluated for biological activities. Preethi et al. (2021) described the synthesis and characterization of Schiff base rare earth metal complexes with potential antimicrobial and anticancer activities, suggesting the utility of brominated compounds in developing biologically active agents (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Safety and Hazards
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQZJOMQTCXOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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